molecular formula C12H17ClFNO B6225635 (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride CAS No. 2770353-54-1

(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride

Cat. No. B6225635
CAS RN: 2770353-54-1
M. Wt: 245.7
InChI Key:
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Description

(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride, also known as 2-FMPH, is a novel piperidine-based compound that has been gaining increased attention in recent years due to its potential use in various scientific research applications. This compound has been shown to possess a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride has been studied for its potential use in various scientific research applications. Studies have shown that this compound is an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. Additionally, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride has been identified as a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. These findings suggest that (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride could be used as a tool to study the effects of neurotransmission in the brain.

Mechanism of Action

The mechanism of action of (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride is not yet fully understood. However, it is believed that this compound acts as a competitive inhibitor of AChE and MAO. This means that when (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride binds to the active site of these enzymes, it prevents the enzyme from binding to its natural substrate, which in turn inhibits the enzyme's activity.
Biochemical and Physiological Effects
(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride has been shown to possess a variety of biochemical and physiological effects. Studies have demonstrated that this compound is able to increase the levels of acetylcholine in the brain, which is involved in memory and learning. Additionally, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride has been shown to increase the levels of dopamine, which is involved in reward and motivation. Finally, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride has been found to possess anti-inflammatory properties, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride has several advantages and limitations for use in lab experiments. One of the main advantages of using this compound is its ability to inhibit the activity of AChE and MAO. This makes it an effective tool for studying the effects of neurotransmission in the brain. Additionally, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride is relatively easy to synthesize and is relatively stable in solution.
However, there are some limitations to using (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in some experiments. Additionally, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride is not very selective, meaning that it can inhibit other enzymes in addition to AChE and MAO.

Future Directions

There are several potential future directions for the use of (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride. For example, this compound could be used to study the effects of neurotransmission in the brain in more detail. Additionally, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride could be used to develop novel drugs that target AChE and MAO, which could be beneficial in the treatment of certain diseases. Finally, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride could be used to develop new methods to detect and measure the levels of neurotransmitters in the brain.

Synthesis Methods

(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride can be synthesized by a two-step reaction process. The first step involves the reaction of 2-fluorophenylmethanol with piperidine in the presence of a base, such as potassium carbonate, to form 3-fluorophenylmethoxypiperidine. The second step involves the treatment of the intermediate with hydrochloric acid to form the final product, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride involves the reaction of piperidine with 2-fluorobenzyl chloride in the presence of a base to form the intermediate (3R)-3-[(2-fluorophenyl)methyl]piperidine. This intermediate is then reacted with methoxyacetic acid in the presence of a coupling agent to form the final product, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride.", "Starting Materials": [ "Piperidine", "2-Fluorobenzyl chloride", "Methoxyacetic acid", "Coupling agent", "Base", "Hydrochloric acid", "Solvent" ], "Reaction": [ "Step 1: Piperidine is reacted with 2-fluorobenzyl chloride in the presence of a base and a solvent to form (3R)-3-[(2-fluorophenyl)methyl]piperidine.", "Step 2: (3R)-3-[(2-fluorophenyl)methyl]piperidine is reacted with methoxyacetic acid and a coupling agent in the presence of a solvent to form (3R)-3-[(2-fluorophenyl)methoxy]piperidine.", "Step 3: The final product, (3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride, is obtained by reacting (3R)-3-[(2-fluorophenyl)methoxy]piperidine with hydrochloric acid in a solvent." ] }

CAS RN

2770353-54-1

Product Name

(3R)-3-[(2-fluorophenyl)methoxy]piperidine hydrochloride

Molecular Formula

C12H17ClFNO

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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